molecular formula C11H20FeO2 B074481 Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) CAS No. 1271-42-7

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

Cat. No.: B074481
CAS No.: 1271-42-7
M. Wt: 240.12 g/mol
InChI Key: UHGFPCDYYWCWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+), also known as ferrocenecarboxylic acid, is an organometallic compound with the formula (C5H5)Fe(C5H4CO2H). It consists of a ferrocene molecule with a carboxyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and reactivity, making it a valuable substance in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be synthesized through several methods. One common method involves the reaction of ferrocene with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylated product. Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP) as a coupling agent to react with ferrocenecarboxylic acid .

Industrial Production Methods

Industrial production of ferrocene, carboxy-(9CI) typically involves the large-scale synthesis of ferrocene followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action of ferrocene, carboxy-(9CI) is not fully elucidated. it is believed that the carboxyl group binds to the ferrocene molecule, forming a stable complex. This complex can interact with other molecules, including proteins, to facilitate various reactions. The compound’s redox properties also play a significant role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Ferrocenium: The oxidized form of ferrocene.

    Cobaltocene: A similar compound with cobalt instead of iron.

    Nickelocene: A compound with nickel in place of iron.

Uniqueness

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its stability, reactivity, and versatility in various chemical reactions. Its ability to form stable complexes and undergo redox reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

1271-42-7

Molecular Formula

C11H20FeO2

Molecular Weight

240.12 g/mol

IUPAC Name

cyclopentane;cyclopentanecarboxylic acid;iron

InChI

InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2;

InChI Key

UHGFPCDYYWCWJO-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2]

Canonical SMILES

C1CCCC1.C1CCC(C1)C(=O)O.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.